1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE
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Overview
Description
1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has gained popularity due to its efficiency and selectivity . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . This compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
1-Methylindole: Used in the synthesis of various pharmaceuticals. What sets 1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE apart is its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]indol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-11-18(12(2)24)16-10-15(25-3)7-8-17(16)23(11)14-6-4-5-13(9-14)19(20,21)22/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVPUFJTIHNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC(=C3)C(F)(F)F)C=CC(=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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